Hexachlorodisilane (HCDS, Si2Cl6) is a high-purity liquid silicon precursor primarily utilized in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of silicon nitride (SiNx) and silicon dioxide (SiO2) thin films. Characterized by a weak Si-Si bond and a boiling point of approximately 144°C, HCDS enables lower deposition temperatures compared to traditional monosilanes while remaining a process-friendly liquid at room temperature[1]. In semiconductor manufacturing, it is a critical material for depositing highly conformal dielectric layers over high-aspect-ratio structures, serving as a procurement baseline for advanced logic and memory device fabrication where strict thermal budgets and precise thickness control are mandatory .
Substituting HCDS with simpler chlorosilanes like silicon tetrachloride (SiCl4) or dichlorosilane (DCS, SiH2Cl2) fundamentally compromises process efficiency and safety. SiCl4 possesses strong Si-Cl bonds without a reactive Si-Si axis, leading to extremely low surface chemisorption probabilities and requiring massive precursor exposures (up to 10^10 Langmuirs) or excessively high temperatures (>600°C) to achieve saturation, which damages modern scaled CMOS devices. Conversely, while DCS is reactive, it is a highly hazardous, flammable compressed gas (boiling point 8°C) that introduces severe safety and facility infrastructure costs compared to the easily bubbled liquid HCDS[1]. Furthermore, HCDS provides higher Growth Per Cycle (GPC) metrics, making generic substitution economically and technically unviable for high-throughput, low-temperature ALD workflows .
The presence of a weak Si-Si bond in HCDS dramatically enhances its reactivity on silicon surfaces compared to monosilanes. Quantitative surface science studies demonstrate that HCDS (Si2Cl6) chemisorbs on Si(111) surfaces with an approximately 500-fold greater probability than silicon tetrachloride (SiCl4) at room temperature [1]. In practical thermal ALD applications, this high sticking coefficient means HCDS achieves surface saturation at exposures of ~1.4 × 10^7 Langmuirs, whereas SiCl4 requires massive exposures of up to 10^10 Langmuirs to reach saturation.
| Evidence Dimension | Chemisorption probability and ALD saturation exposure |
| Target Compound Data | HCDS (~1.4 × 10^7 L exposure for saturation; 500x higher sticking probability) |
| Comparator Or Baseline | SiCl4 (10^10 L exposure for saturation; 1x baseline sticking probability) |
| Quantified Difference | 3 orders of magnitude reduction in required precursor exposure |
| Conditions | Thermal ALD of SiNx and room-temperature Si(111) chemisorption models |
A 500-fold increase in chemisorption probability drastically reduces precursor pulse times and waste, directly increasing wafer throughput and lowering consumable costs per cycle.
HCDS delivers significantly higher deposition rates per cycle than standard monosilanes, which is critical for the economic viability of ALD processes. In thermal ALD of SiNx at ~500–525°C, HCDS yields a Growth Per Cycle (GPC) of approximately 2.3 to 2.8 Å/cycle [1]. In contrast, using SiCl4 under similar thermal conditions (500°C) yields a GPC of only ~1.3 Å/cycle, and DCS (SiH2Cl2) yields ~1.2 Å/cycle [2]. This near-doubling of the growth rate is attributed to the direct delivery of two silicon atoms per chemisorbed molecule and the lower activation energy of the Si-Si bond cleavage.
| Evidence Dimension | ALD Growth Per Cycle (GPC) for SiNx |
| Target Compound Data | HCDS (~2.3 - 2.8 Å/cycle at 515-525°C) |
| Comparator Or Baseline | SiCl4 (~1.3 Å/cycle at 500°C) and DCS (~1.2 Å/cycle at 500°C) |
| Quantified Difference | ~76% to 115% increase in GPC |
| Conditions | Thermal ALD with NH3 or N2H4 nitrogen sources at 500-525°C |
Higher GPC directly accelerates film deposition, reducing the total number of ALD cycles required to reach target thickness and minimizing thermal budget exposure.
For advanced 3D device architectures, precursor conformality in high-aspect-ratio trenches is a strict procurement requirement. When utilized in amine-catalyzed ALD processes (e.g., with triethylamine) at extremely low temperatures (<150°C), HCDS demonstrates exceptional conformality. Experimental data shows that HCDS-based ALD achieves 93% to 98% step coverage for SiO2 films in deep trench structures, significantly outperforming standard thermal CVD processes that suffer from pinch-off and poor sidewall coverage at these temperatures [1].
| Evidence Dimension | Step coverage in high-aspect-ratio structures |
| Target Compound Data | HCDS with amine catalyst (93% - 98% step coverage) |
| Comparator Or Baseline | Standard low-temperature CVD baselines (<70% typical step coverage with poor conformality) |
| Quantified Difference | >25 percentage point improvement in conformality, achieving near-perfect step coverage |
| Conditions | Catalyzed ALD of SiO2 at <150°C |
Near-perfect step coverage is mandatory for manufacturing 3D NAND and FinFET devices, making HCDS a non-negotiable precursor for next-generation spatial geometries.
The physical state of a precursor dictates the complexity and cost of the delivery system. HCDS is a liquid at room temperature with a boiling point of 144°C, allowing it to be safely delivered via standard inert gas bubblers or direct liquid injection systems[1]. Its primary in-class alternative, dichlorosilane (DCS), is a highly flammable, toxic, and corrosive gas with a boiling point of 8°C [2]. The use of DCS requires heavily regulated, high-pressure gas cabinets and extensive safety monitoring, whereas HCDS provides a significantly lower vapor pressure hazard profile.
| Evidence Dimension | Physical state and boiling point |
| Target Compound Data | HCDS (Liquid, BP 144°C) |
| Comparator Or Baseline | Dichlorosilane (Gas, BP 8°C) |
| Quantified Difference | Liquid vs. Compressed Gas handling requirements |
| Conditions | Standard fab ambient storage and delivery |
Procuring a liquid precursor like HCDS drastically reduces facility safety infrastructure costs and simplifies precursor delivery compared to handling highly volatile compressed silane gases.
Directly leveraging its high chemisorption probability and high GPC (2.3–2.8 Å/cycle), HCDS is the precursor of choice for depositing SiNx gate sidewall spacers in advanced logic devices. The weak Si-Si bond allows the ALD process to be conducted at temperatures below 400°C (often with plasma or hydrazine), protecting underlying thermal-sensitive layers while maintaining high film density and low wet etch rates.
Based on its ability to achieve >93% step coverage in catalyzed low-temperature regimes, HCDS is ideal for gap-fill and conformal dielectric coating in high-aspect-ratio structures. It is heavily procured for 3D NAND word-line isolation and FinFET dielectric deposition where traditional CVD precursors fail to penetrate deep trenches without pinching off [1].
Beyond direct deposition, HCDS serves as a critical raw material for synthesizing next-generation aminosilanes (e.g., BDEAS, BTBAS). Its liquid state and specific chlorosilane reactivity profile allow chemical manufacturers to optimize raw material costs and achieve best-in-class purity when producing these advanced precursors for the semiconductor industry [2].
Flammable;Corrosive